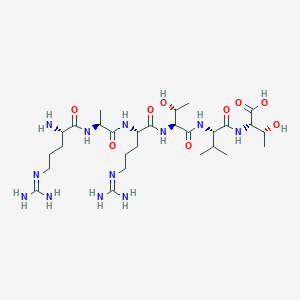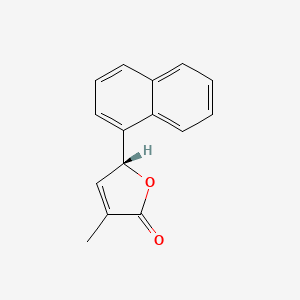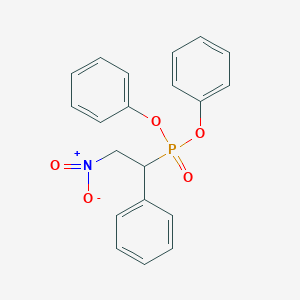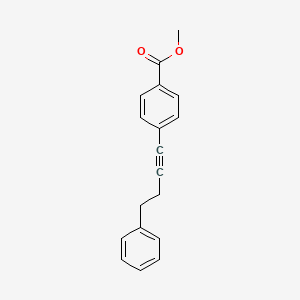
Benzoic acid, 4-(4-phenyl-1-butynyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(4-phenyl-1-butynyl)-, methyl ester: is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a benzoic acid moiety substituted with a 4-phenyl-1-butynyl group and esterified with a methyl group. This compound is known for its unique structural features, including multiple bonds and aromatic rings, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(4-phenyl-1-butynyl)-, methyl ester typically involves the following steps:
Preparation of 4-phenyl-1-butyric acid: This can be achieved by reacting 4-phenyl-1-butanol with sodium chlorite, a nitroxyl radical catalyst, and sodium hypochlorite in an organic solvent and a phosphate buffer.
Esterification: The 4-phenyl-1-butyric acid is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 4-(4-phenyl-1-butynyl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics due to its well-defined structure .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential therapeutic agent in drug development, particularly for its ability to interact with specific molecular targets .
Industry:
Mechanism of Action
The mechanism of action of benzoic acid, 4-(4-phenyl-1-butynyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Benzoic acid, 4-(4-phenyl-1-butenyl)-
- Benzoic acid, 1-(4-phenyl-1-butynyl)-6-hydroxyhexyl ester
Comparison:
- Benzoic acid, 4-(4-phenyl-1-butynyl)-, methyl ester is unique due to its specific substitution pattern and the presence of a triple bond, which imparts distinct chemical reactivity and biological activity.
- Benzoic acid, 4-(4-phenyl-1-butenyl)- lacks the triple bond, resulting in different reactivity and potentially different biological effects.
- Benzoic acid, 1-(4-phenyl-1-butynyl)-6-hydroxyhexyl ester contains an additional hydroxyl group, which may enhance its solubility and alter its interaction with biological targets .
Properties
CAS No. |
835652-92-1 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
methyl 4-(4-phenylbut-1-ynyl)benzoate |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)17-13-11-16(12-14-17)10-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,11-14H,5,9H2,1H3 |
InChI Key |
UIJYIHASSRLYGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)
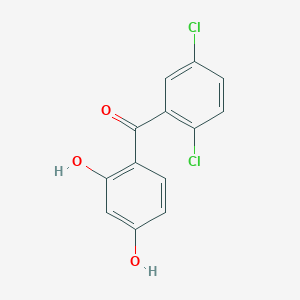
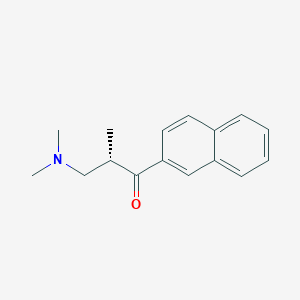
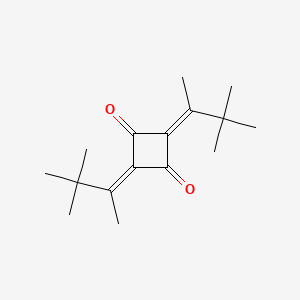
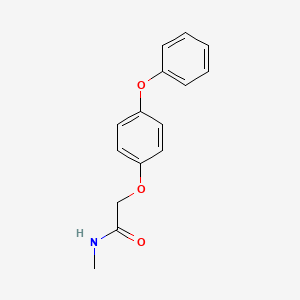
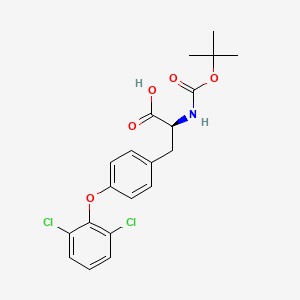
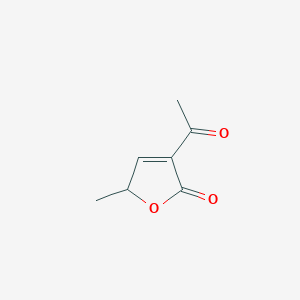
![2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene](/img/structure/B14189894.png)
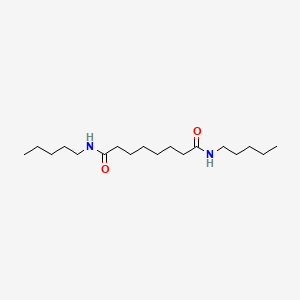
![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)
![2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189918.png)
